1,2,4,5-Tetrazine

Description

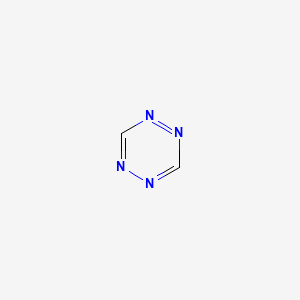

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4/c1-3-5-2-6-4-1/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJMXYRLEDBSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183194 | |

| Record name | s-Tetrazine (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290-96-0 | |

| Record name | 1,2,4,5-Tetrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Tetrazine (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,4,5-tetrazine fundamental properties and characteristics

An In-depth Technical Guide to 1,2,4,5-Tetrazine: Properties, Reactions, and Applications

Introduction

This compound, also known as s-tetrazine, is a six-membered aromatic heterocycle containing four nitrogen atoms.[1] This nitrogen-rich structure imparts unique electronic properties, making it a subject of intense research and application in diverse scientific fields.[1] Initially explored for its use in energetic materials due to its high nitrogen content and thermal stability, this compound has gained significant prominence in bioorthogonal chemistry.[1][2] Its exceptional reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions allows for rapid and specific covalent bond formation in complex biological environments without interfering with native biochemical processes.[3][4]

This guide provides a comprehensive overview of the fundamental properties, synthesis, and key chemical characteristics of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals who wish to leverage the unique attributes of this molecule in their work, from bioconjugation and cellular imaging to the development of novel therapeutic delivery systems.[5][6]

Physicochemical Properties

The parent this compound is a crystalline solid, with derivatives often appearing as intensely colored compounds, typically in shades of red or pink.[1][3] The planar, aromatic structure features C-N and N-N bond lengths of 1.334 Å and 1.321 Å, respectively.[1] Its electron-deficient nature is a defining characteristic, influencing its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂N₄ | [7] |

| Molecular Weight | 82.06 g/mol | [7][8] |

| Appearance | Pale yellow to white crystalline solid | [7] |

| Melting Point | 99 °C (Decomposes) | [7] |

| Density | 1.5308 g/cm³ | [7] |

| Solubility | Limited solubility in water; soluble in non-polar organic solvents like hexane (B92381) and toluene. | [7] |

| logP (Octanol/Water) | -1.4 | [8] |

Spectroscopic Characteristics

The unique electronic structure of 1,2,4,5-tetrazines gives rise to distinct spectroscopic signatures that are crucial for their characterization and for monitoring their reactions.

-

UV-Vis Spectroscopy : Tetrazines possess a characteristic visible absorption band typically between 510-550 nm, which is responsible for their intense color.[6][9] The disappearance of this absorption is a convenient method for monitoring the progress of their cycloaddition reactions.[3][6]

-

NMR Spectroscopy : The chemical shifts in ¹H and ¹³C NMR spectra are influenced by the substituents on the tetrazine ring. For the unsubstituted this compound, the proton signal appears around 10.66 ppm.[3]

Table 2: Representative Spectroscopic Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | λmax (nm) | Source(s) |

| 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | DMSO-d₆ | 10.66 (s, 1H), 8.62 (d, 2H), 8.22 (d, 2H) | 166.58, 164.98, 158.16, 135.62, 134.22, 130.11, 127.88 | ~520 | [3][10] |

| 3,6-dimethyl-1,2,4,5-tetrazine | N/A | N/A | N/A | ~540 | [11] |

| (4-(1,2,4,5-tetrazin-3-yl)benzyl)amine | D₂O | 9.13 (d, 2H), 8.58 (d, 2H), 7.86 (t, 1H), 7.74 (d, 2H), 4.35 (s, 2H) | 167.32, 164.79, 161.60, 160.45, 141.00, 134.30, 132.78, 132.14, 126.75, 45.60 | ~515 | [3][10] |

| 3-bromo-6-methyl-1,2,4,5-tetrazine ether derivative (2c) | DCM | N/A | N/A | 530-540 | [9] |

Synthesis of 1,2,4,5-Tetrazines

Several synthetic routes to 1,2,4,5-tetrazines have been developed, with the Pinner synthesis being a classic and widely used method.[12] A common modern approach involves the reaction of nitriles, imidates, or amidines with hydrazine (B178648), followed by an oxidation step to form the aromatic tetrazine ring.[3][10]

Experimental Protocol: General Synthesis of a Conjugatable Tetrazine

The following protocol is a representative example for synthesizing a this compound derivative.[3][10]

-

Reaction Setup : Combine the appropriate carbonitrile, imidate ester, or amidine (2 mmol) with an excess of formamidine (B1211174) acetate (B1210297) (10 mmol) under a nitrogen atmosphere.

-

Hydrazine Addition : Slowly add anhydrous hydrazine (2 mL) to the solid mixture with stirring. Caution : This step should be performed in a well-ventilated fume hood as ammonia (B1221849) gas is evolved.

-

Condensation : Stir the reaction mixture at room temperature or with heating (e.g., 80 °C) for a period ranging from 30 minutes to 2 hours, until the condensation is complete.

-

Oxidation : Cool the reaction mixture. The crude mixture containing the dihydrotetrazine intermediate is then oxidized using an oxidizing agent such as sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution (e.g., water and 2% aqueous HCl).

-

Purification : The crude tetrazine product is purified, typically using High-Performance Liquid Chromatography (HPLC).

-

Characterization : The final product is characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[3][10]

Chemical Reactivity and Applications

The most significant reaction of 1,2,4,5-tetrazines is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently in biological systems without cross-reacting with native functional groups.[4]

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

In the IEDDA reaction, the electron-deficient tetrazine (the diene) reacts rapidly with an electron-rich or, more commonly, a strained dienophile (e.g., trans-cyclooctene (B1233481) (TCO), norbornene).[4][6] The initial [4+2] cycloaddition is followed by a rapid retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[6]

The kinetics of this reaction are exceptionally fast, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹ for some derivatives, making it ideal for in vivo applications where concentrations are low and reaction times must be short.[3][5]

Table 3: Second-Order Rate Constants (k₂) for IEDDA Reactions of Tetrazines with TCO

| Tetrazine Derivative | Substituents | k₂ (M⁻¹s⁻¹) at 37 °C | Source(s) |

| Compound 9 | H, 4-carboxyphenyl | 30,000 | [3] |

| Compound 5 | H, (CH₂)₄-NH₂ | 13,000 | [3] |

| Compound 1 | Pyridinyl, (CH₂)₄-NH₂ | 2,000 | [3] |

| Compound 2 | Pyrimidinyl, (CH₂)₄-NH₂ | 330 | [3] |

| Compound 6 | H, (CH₂)₄-COOH | 12,000 | [3] |

| Data for reaction with trans-cyclooctene (TCO) in PBS pH 7.4.[3] |

Applications in Drug Development and Bioconjugation

-

Pre-targeting and Imaging : In this strategy, a dienophile-modified antibody is administered and allowed to accumulate at a target site (e.g., a tumor). A smaller, rapidly clearing tetrazine-linked imaging agent or therapeutic is then administered, which "clicks" to the antibody at the target site, minimizing off-target effects.[3][6]

-

"Click-to-Release" Prodrug Activation : Tetrazine chemistry can be used to create prodrugs that release their active payload upon reaction. A drug is linked to a TCO derivative via a self-immolative linker. When a tetrazine is introduced, the IEDDA reaction triggers the linker to cleave, releasing the active drug specifically at the desired location.[5]

Additional Experimental Protocols

Protocol: Kinetic Measurement of IEDDA Reaction

This protocol uses a stopped-flow spectrophotometer to measure the rapid kinetics of the tetrazine-TCO reaction.[3]

-

Solution Preparation : Prepare a stock solution of the tetrazine derivative in DMSO. Dilute this stock into a buffered solution (e.g., PBS pH 7.4) to a final concentration of 0.2 mM. Prepare a solution of the dienophile (e.g., TCO) in the same buffer at a concentration in excess of the tetrazine.

-

Instrumentation : Use a stopped-flow spectrophotometer equilibrated to the desired temperature (e.g., 37 °C).

-

Measurement : Rapidly mix the tetrazine and TCO solutions in the spectrophotometer.

-

Data Acquisition : Monitor the reaction by following the decrease in absorbance of the tetrazine's visible peak (~515-540 nm) over time.

-

Analysis : Calculate the second-order rate constant (k₂) by fitting the absorbance decay data to a pseudo-first-order kinetic model, given the excess concentration of the dienophile.[3]

Protocol: Tetrazine Stability Assay in Buffer

This protocol assesses the stability of tetrazine derivatives in aqueous solution.[3]

-

Sample Preparation : Dilute a DMSO stock of the tetrazine into PBS (pH 7.4) to a final concentration of 0.2 mM (with a final DMSO concentration of 1%).

-

Incubation : Place the solution in a temperature-controlled plate reader or spectrophotometer set to 37 °C.

-

Monitoring : Measure the absorbance of the tetrazine peak (~515 nm) at regular intervals over an extended period (e.g., 14 hours).

-

Analysis : Plot the absorbance versus time. A stable tetrazine will show minimal decrease in absorbance over the course of the experiment. The percentage of tetrazine remaining can be calculated relative to the initial absorbance.[3]

Safety and Handling

While many common this compound derivatives are handled safely in research labs, some compounds in this class are investigated as energetic materials and may be explosive.[1] It is crucial to consult the Safety Data Sheet (SDS) for the specific derivative being used.

General Precautions :

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, lab coat, and appropriate gloves.[13][14]

-

Handling : Handle in a well-ventilated area or fume hood.[13] Avoid creating dust.[15] Keep away from heat, sparks, and open flames.[15]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[13]

-

Disposal : Dispose of waste according to local, state, and federal regulations. Do not discharge to sewer systems.[16]

Conclusion

This compound is a remarkable heterocyclic compound whose unique properties have positioned it as a cornerstone of modern bioorthogonal chemistry. Its predictable synthesis, distinct spectroscopic signature, and, most importantly, its unparalleled reactivity in IEDDA cycloadditions provide a powerful tool for chemical biology, drug delivery, and molecular imaging. The continued development of new tetrazine derivatives with fine-tuned stability and reactivity will undoubtedly expand its applications, paving the way for next-generation diagnostics and therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 5. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | C2H2N4 | CID 9263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, 3,6-dimethyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. biotium.com [biotium.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the 1,2,4,5-Tetrazine Inverse Electron Demand Diels-Alder Reaction

For researchers, scientists, and drug development professionals, the inverse electron demand Diels-Alder (iEDDA) reaction involving 1,2,4,5-tetrazines has emerged as a powerful tool in bioorthogonal chemistry.[1] Its exceptional reaction kinetics, high specificity, and ability to proceed in complex biological environments without a catalyst make it invaluable for applications ranging from cellular imaging to pre-targeted drug delivery.[1][2] This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this versatile ligation technique.

Core Principles of the Tetrazine iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the 1,2,4,5-tetrazine) and an electron-rich dienophile.[1] In contrast to the classical Diels-Alder reaction, the energetics of the iEDDA reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][4]

Mechanism: The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the release of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[4][5] The dihydropyridazine can then be oxidized to the corresponding pyridazine.[5] The release of N₂ is often the only side product, making this a very clean reaction.[3]

Quantitative Data: Reaction Kinetics

The selection of the appropriate tetrazine and dienophile is critical for experimental success. The reaction rate is influenced by the electronic properties of the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally accelerate the reaction.[6] The strain of the dienophile also plays a crucial role, with highly strained alkenes and alkynes exhibiting exceptionally fast kinetics.[7]

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 - 3.0 x 10⁶ | Various |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) | Bicyclononyne (BCN) | 118 | Methanol |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | ~1 | Acetonitrile |

| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | 1.9 - 2.4 | Various |

| Dipridyl-tetrazine | Arylethynyltrifluoroborate | 21 | CH₂Cl₂ |

| Various | Vinylboronic acid | 27 | Various |

Note: Reaction rates are influenced by experimental conditions such as solvent and temperature. The values presented are for comparative purposes.[3][8][7][9][10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a common procedure for the synthesis of a widely used tetrazine.[1]

Materials:

-

Anhydrous hydrazine

-

Sulfur (optional catalyst)

-

Ethanol

-

Sodium nitrite (B80452)

-

Acetic acid

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine and anhydrous hydrazine. The reaction can be heated, and sulfur may be added as a catalyst.[1]

-

Oxidation: After the formation of the dihydrotetrazine intermediate, the reaction mixture is cooled. A solution of sodium nitrite in water is added dropwise, followed by the slow addition of acetic acid to facilitate the oxidation to the desired this compound.[12]

-

Purification: The crude product is then purified, typically by column chromatography, to yield the 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as a characteristic pink/red solid.[12]

Protocol 2: Protein Labeling via Tetrazine Ligation

This protocol outlines the general steps for labeling a protein with a tetrazine-modified small molecule or fluorophore.[13][14]

Materials:

-

Protein of interest containing a dienophile (e.g., TCO-modified)

-

Tetrazine-functionalized molecule (e.g., Tetrazine-PEG-NHS ester)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spin desalting columns

Procedure:

-

Protein Preparation: Prepare a solution of the TCO-modified protein in PBS. If the storage buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary.[13]

-

Reaction Setup: Add the tetrazine-functionalized molecule to the protein solution. A slight molar excess of the tetrazine derivative (1.05-1.5 equivalents) can be used to ensure complete labeling.[13]

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the tetrazine's pink/red color or by measuring the decrease in absorbance between 510 and 550 nm.[13][14] Incubation times can range from minutes to a few hours depending on the reactants and their concentrations.[13]

-

Purification: Remove unreacted tetrazine-functionalized molecules using a spin desalting column or size-exclusion chromatography.[15]

-

Characterization: Confirm the successful conjugation using techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.[15]

Applications in Drug Development and Signaling Research

The this compound iEDDA reaction is not a signaling pathway itself but is a powerful tool to study and manipulate biological pathways.

Pre-targeted Drug Delivery: In this strategy, a dienophile-modified antibody is administered first, allowing it to accumulate at a target site (e.g., a tumor). Subsequently, a tetrazine-linked cytotoxic drug is administered. The rapid iEDDA reaction ensures that the drug is activated or released specifically at the target site, minimizing systemic toxicity.[16][17]

In Vivo Imaging: Similar to pre-targeted drug delivery, a dienophile-modified targeting vector can be used to localize to a specific tissue or cell type. A tetrazine-conjugated imaging agent (e.g., a fluorophore or a PET tracer) is then administered, allowing for high-contrast imaging of the target.[18][19]

Conclusion

The this compound inverse electron demand Diels-Alder reaction stands out as a premier bioorthogonal tool. Its rapid kinetics, high specificity, and biocompatibility have propelled its adoption in diverse areas of chemical biology and drug development. By understanding the core principles, leveraging the quantitative kinetic data, and employing the detailed experimental protocols outlined in this guide, researchers can effectively harness the power of this remarkable reaction for their specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,2,4,5-Tetrazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-tetrazines, a class of nitrogen-rich heterocyclic compounds, have garnered significant attention in recent years, particularly in the fields of bioorthogonal chemistry, materials science, and drug development. Their unique electronic properties, characterized by a vibrant pink to red color and reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions, make them valuable tools for a wide range of applications.[1] A thorough understanding of their spectroscopic characteristics is paramount for their effective utilization and the development of novel tetrazine-based technologies. This guide provides an in-depth overview of the core spectroscopic techniques used to analyze 1,2,4,5-tetrazine compounds, complete with experimental protocols, data presentation, and a visualization of their key reaction pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing this compound derivatives, primarily due to their distinct absorption bands in the visible and ultraviolet regions. These absorptions arise from n→π* and π→π* electronic transitions within the tetrazine ring.

The visible absorption, typically observed between 500-580 nm, is responsible for the characteristic color of tetrazines and corresponds to the forbidden n→π* transition. A much stronger π→π* transition is observed in the UV region, generally between 280-320 nm. The position and intensity of these bands are sensitive to the nature of the substituents on the tetrazine core.

Quantitative UV-Vis Spectroscopic Data of Selected this compound Derivatives

| Compound | Substituents | Solvent | λmax (n→π) (nm) | ε (M⁻¹cm⁻¹) | λmax (π→π) (nm) | ε (M⁻¹cm⁻¹) | Reference |

| 3,6-diphenyl-1,2,4,5-tetrazine | Phenyl, Phenyl | CH₂Cl₂ | 551 | 465 | 299 | 33,542 | |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Pyridin-2-yl, Pyridin-2-yl | Not Specified | ~520 | Not Specified | Not Specified | Not Specified | |

| 3-chloro-6-((2-hexyldecan-1-yl)oxy)-1,2,4,5-tetrazine | Chloro, (2-hexyldecan-1-yl)oxy | CH₂Cl₂ | ~540 | Not Specified | Not Specified | Not Specified | |

| 3,6-bis(2-aminoethylamino)-1,2,4,5-tetrazine | 2-aminoethylamino, 2-aminoethylamino | HEPES buffer (pH 7.0) | 458 | Not Specified | Not Specified | Not Specified |

Experimental Protocol for UV-Vis Spectroscopy

This protocol provides a general procedure for obtaining UV-Vis absorption spectra of this compound compounds.

Materials:

-

UV-Vis Spectrophotometer (e.g., Cary Series, Shimadzu UV2700)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, HEPES buffer)

-

This compound compound of interest

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the tetrazine compound in the chosen solvent at a concentration of approximately 1 mM.

-

Dilute the stock solution to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax of the n→π* transition. A typical starting concentration is around 0.1-0.5 mM.[2]

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range (e.g., 250-700 nm).

-

Set the scan speed and slit width (a common slit width is 1-2 nm).

-

-

Measurement:

-

Fill a clean quartz cuvette with the spectroscopic grade solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the n→π* and π→π* transitions.

-

If the molar extinction coefficient (ε) is required, prepare a series of solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration (Beer's Law plot) to determine ε from the slope of the line.

-

Fluorescence Spectroscopy

While many 1,2,4,5-tetrazines are weakly fluorescent, their fluorescence properties are highly dependent on their substituents and their environment. The fluorescence of tetrazine derivatives is often "turned on" or enhanced upon reaction, for example, in iEDDA reactions, making them valuable as fluorogenic probes.[3]

Quantitative Fluorescence Spectroscopic Data of Selected this compound Derivatives

| Compound | Substituents | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

| Thioctic tetrazine derivative | Thioctic acid | CH₂Cl₂ | 474 | Not Specified | Not Specified | [2] |

| Chloroethoxytetrazine | Chloro, Ethoxy | Acetonitrile | Not Specified | Not Specified | 0.27 (Reference) | [2] |

| 3,6-bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | Complex triazolylphenyl | Not Specified | Not Specified | Strong Emission | High | |

| Coumarin-Tetrazine conjugates | Coumarin | Not Specified | Not Specified | Significant turn-on | Up to 5000-fold increase |

Experimental Protocol for Fluorescence Spectroscopy

This protocol outlines a general method for measuring the fluorescence spectra of this compound compounds.

Materials:

-

Fluorometer/Spectrofluorometer (e.g., Fluoromax-3)

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent

-

This compound compound of interest

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the tetrazine compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range, resulting in an absorbance of < 0.1 at the excitation wavelength). A starting concentration of 5 x 10⁻⁶ mol/dm³ has been used.[4]

-

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (λex), often at or near the λmax of the n→π* absorption band.

-

Set the emission wavelength range to be scanned (e.g., 550-800 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).[2]

-

-

Measurement:

-

Record a spectrum of the solvent blank to check for background fluorescence.

-

Record the fluorescence emission spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

For quantum yield (Φ) determination, a reference standard with a known quantum yield is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. ¹H, ¹³C, and ¹⁵N NMR are commonly employed to confirm the identity and purity of synthesized compounds.

Typical NMR Chemical Shift Ranges for 1,2,4,5-Tetrazines

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Protons on substituents | Varies depending on the substituent | [5][6] |

| ¹³C | Tetrazine ring carbons | 158 - 172 | [6][7] |

| ¹³C | Substituent carbons | Varies depending on the substituent | [5][6] |

| ¹⁵N | Tetrazine ring nitrogens | Broad range, sensitive to substitution | [8][9] |

Experimental Protocol for NMR Spectroscopy

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)

-

This compound compound of interest

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of the tetrazine compound (typically 1-10 mg for ¹H NMR, and 5-30 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent.

-

Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the NMR spectrum using standard pulse sequences.

-

¹H NMR: A standard single-pulse experiment is typically sufficient.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is commonly used.

-

¹⁵N NMR: Due to the low natural abundance and long relaxation times of ¹⁵N, specialized pulse sequences (e.g., INEPT, HMBC) and/or ¹⁵N-enriched samples may be necessary for efficient data acquisition.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts to the corresponding nuclei in the molecule, often aided by 2D NMR techniques (e.g., COSY, HSQC, HMBC).

-

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of this compound compounds and can be used to study their structure and bonding. It is particularly useful for analyzing solid-state samples and for monitoring reactions in aqueous environments, as water is a weak Raman scatterer.

Characteristic Raman Bands for this compound Derivatives

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| 3,6-dichloro-1,2,4,5-tetrazine | Ring stretching/breathing | ~1000 - 1600 | [8] |

| 3,6-bis(5-methyl-2-pyridine)-1,2,4,5-tetrazine | Tetrazine ring stretch | ~1450 | [10] |

| 3,6-bis(4-methyl-2-pyridine)-1,2,4,5-tetrazine | Pyridyl ring modes | ~1550 - 1600 | [10] |

Experimental Protocol for Raman Spectroscopy

Materials:

-

Raman Spectrometer with a suitable laser excitation source (e.g., 514.5 nm, 785 nm)

-

Sample holder (e.g., glass slide, capillary tube)

-

This compound compound of interest (solid or in solution)

Procedure:

-

Sample Preparation:

-

For solid samples, a small amount of the powder can be placed directly on a microscope slide or packed into a capillary tube.

-

For solutions, the sample can be placed in a cuvette or capillary tube.

-

-

Instrument Setup:

-

Select the appropriate laser excitation wavelength. Note that excitation near an electronic absorption band can lead to resonance Raman enhancement, which can increase signal intensity but may also cause fluorescence.

-

Focus the laser on the sample.

-

Set the acquisition parameters, including laser power, integration time, and number of accumulations, to achieve a good signal-to-noise ratio.

-

-

Measurement:

-

Acquire the Raman spectrum of the sample.

-

It is advisable to acquire a spectrum of the solvent or substrate for background subtraction.

-

-

Data Analysis:

-

Perform background subtraction if necessary.

-

Identify the positions and relative intensities of the Raman bands.

-

Assign the observed bands to specific vibrational modes, often with the aid of computational chemistry (e.g., Density Functional Theory calculations).

-

Signaling Pathways and Experimental Workflows

A prominent application of 1,2,4,5-tetrazines is in bioorthogonal chemistry, specifically in the inverse electron-demand Diels-Alder (iEDDA) reaction with strained alkenes or alkynes, such as trans-cyclooctene (B1233481) (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the labeling of biomolecules in complex biological environments.

Caption: Workflow of the inverse electron-demand Diels-Alder (iEDDA) reaction between a this compound and a trans-cyclooctene (TCO).

This workflow illustrates the key steps of the iEDDA reaction. The electron-deficient tetrazine rapidly reacts with the electron-rich, strained TCO in a [4+2] cycloaddition. This is followed by a retro-Diels-Alder reaction, which eliminates nitrogen gas and forms a stable dihydropyridazine product. This reaction is the foundation for many applications of tetrazines in bioconjugation and labeling.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A simple and highly selective this compound-based colorimetric probe for HSO3− ion recognition in food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. squ.elsevierpure.com [squ.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. scholarworks.iu.edu [scholarworks.iu.edu]

A Historical Overview of 1,2,4,5-Tetrazine: From Discovery to Bioorthogonal Revolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of the 1,2,4,5-tetrazine ring system, a unique six-membered heterocycle containing four nitrogen atoms, is a compelling narrative of chemical discovery, dormancy, and vibrant resurgence. Initially explored for its intriguing reactivity in cycloaddition reactions and its potential in energetic materials, the this compound scaffold has, in recent decades, become an indispensable tool in the fields of chemical biology and drug development, largely due to the advent of bioorthogonal chemistry. This technical guide provides a comprehensive historical overview of the discovery and development of 1,2,4,5-tetrazines, detailing key synthetic milestones, early applications, and the evolution of our understanding of their chemical behavior.

The Dawn of Tetrazine Chemistry: Discovery and Early Synthesis

The story of this compound begins in the late 19th century with the pioneering work of Adolf Pinner. In 1893, Pinner reported the first synthesis of a 3,6-disubstituted-1,2,4,5-tetrazine, specifically 3,6-diphenyl-1,2,4,5-tetrazine.[1][2] His method, now famously known as the Pinner synthesis, involved the reaction of benzimido ether with hydrazine (B178648) to form a dihydrotetrazine intermediate, which was subsequently oxidized to the aromatic tetrazine.[1][3][4] This foundational work laid the groundwork for the synthesis of a variety of symmetrically substituted tetrazines.

A significant advancement in the synthesis of the parent, unsubstituted this compound came in 1912 from Hofmann and Ehrhart.[5] Their work provided access to the fundamental tetrazine core, opening the door for more extensive studies of its properties and reactivity.

The Pinner Synthesis: A Foundational Protocol

The classical Pinner synthesis remains a cornerstone of tetrazine chemistry. The general steps of this protocol are outlined below.

Experimental Protocol: Classical Pinner Synthesis of 3,6-Disubstituted-1,2,4,5-Tetrazines

-

Formation of the Imido Ether (Pinner Salt): A nitrile is reacted with an alcohol in the presence of a strong acid (e.g., HCl) to form the corresponding imido ether hydrochloride, commonly known as a Pinner salt.

-

Condensation with Hydrazine: The Pinner salt is then treated with hydrazine. This step leads to the formation of an amidrazone, which can then react with a second molecule of the Pinner salt or another amidrazone to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate.

-

Oxidation: The dihydrotetrazine intermediate is oxidized to the final aromatic this compound. Common oxidizing agents used in early syntheses included air, sodium nitrite (B80452) in acidic medium, or other mild oxidants.[3][6]

Early Explorations of Reactivity: The Inverse-Electron-Demand Diels-Alder Reaction

For much of the 20th century, research into 1,2,4,5-tetrazines was largely focused on their unique reactivity in cycloaddition reactions. A pivotal moment in this area was the discovery of their participation in inverse-electron-demand Diels-Alder (iEDDA) reactions.[7][8] Unlike conventional Diels-Alder reactions where an electron-rich diene reacts with an electron-poor dienophile, the iEDDA reaction of 1,2,4,5-tetrazines involves the electron-poor tetrazine ring reacting with an electron-rich dienophile.

The pioneering work of Sauer and colleagues in the mid-20th century systematically investigated the kinetics and scope of these reactions, demonstrating that 1,2,4,5-tetrazines could react with a wide range of dienophiles, including alkenes and alkynes.[9][10] These reactions typically proceed through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which involves the extrusion of dinitrogen gas to form a stable pyridazine (B1198779) or dihydropyridazine (B8628806) product.[11]

Early studies on the reactivity of simple tetrazines provided the first quantitative insights into their behavior. The rate of the iEDDA reaction was found to be highly dependent on the nature of both the tetrazine substituents and the dienophile. Electron-withdrawing groups on the tetrazine ring were found to accelerate the reaction, while electron-donating groups on the dienophile also increased the reaction rate.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| 3,6-Diphenyl-1,2,4,5-tetrazine | trans-Cyclooctene | 19.1 (in MeOH at 25 °C) | [12] |

| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | trans-Cyclooctene | 1140 (in MeOH at 25 °C) | [12] |

A Detour into Energetic Materials

The high nitrogen content and inherent positive enthalpy of formation of the this compound ring made it an attractive scaffold for the development of high-energy-density materials (HEDMs).[13][14][15] Research in this area, which gained momentum in the latter half of the 20th century, focused on synthesizing tetrazine derivatives with energetic functionalities such as nitro, amino, and azido (B1232118) groups.[6][16]

These energetic materials were investigated for their potential applications as explosives, propellants, and pyrotechnics.[13] The stability and detonation properties of these compounds were found to be highly dependent on the nature and substitution pattern of the energetic groups attached to the tetrazine core.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) | - | - | - | [6] |

| 3,6-Bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz) | - | - | - | [6] |

| Azo compound of[13][14]triazolo[4,3-b][1][13][14]tetrazine | 1.91 | 9200 | 34.8 | [5] |

| Fused-ring tetrazine derivative (Compound 5) | - | 9408 | 37.8 | [5] |

The Bioorthogonal Renaissance

The turn of the 21st century marked a paradigm shift in the application of 1,2,4,5-tetrazines, largely driven by the emergence of bioorthogonal chemistry. Coined by Carolyn R. Bertozzi, this field focuses on chemical reactions that can occur inside living systems without interfering with native biochemical processes. The iEDDA reaction between 1,2,4,5-tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), proved to be an ideal bioorthogonal reaction due to its exceptionally fast kinetics, high selectivity, and the absence of a need for a catalyst.[7][8]

This "click" reaction has revolutionized the study of biological systems, enabling researchers to label and visualize biomolecules in their native environment with unprecedented precision. The ability to conjugate tetrazines to imaging agents, drugs, and other probes has opened up new avenues in diagnostics, drug delivery, and fundamental biological research. The development of "turn-on" fluorescent probes, where the fluorescence of a dye attached to the tetrazine is quenched until it reacts with its dienophile partner, has been particularly impactful for in vivo imaging.[11]

Conclusion

The history of this compound is a testament to the enduring value of fundamental chemical research. From its initial discovery and the elucidation of its core reactivity to its modern-day application as a powerful tool in chemical biology, the journey of this small, nitrogen-rich heterocycle has been remarkable. The foundational work of early chemists laid the essential groundwork for the bioorthogonal revolution, a field that continues to push the boundaries of what is possible in the study and manipulation of living systems. For researchers, scientists, and drug development professionals, a deep understanding of the historical development and fundamental chemistry of 1,2,4,5-tetrazines is crucial for harnessing their full potential in creating the next generation of diagnostics and therapeutics.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. Multipurpose [1,2,4]triazolo[4,3-b][1,2,4,5] tetrazine-based energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medsci.org [medsci.org]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.iau.ir [journals.iau.ir]

- 16. Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Calculation of 1,2,4,5-Tetrazine Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-tetrazines, often referred to as s-tetrazines, are a class of aromatic, six-membered heterocyclic compounds containing four nitrogen atoms. Their unique electronic properties, characterized by a highly electron-deficient core, make them exceptionally reactive dienes in inverse-electron-demand Diels-Alder (iEDDA) reactions. This reactivity, coupled with fast kinetics, high specificity, and biocompatibility, has positioned 1,2,4,5-tetrazines as premier tools in bioorthogonal chemistry, facilitating applications from in vivo imaging and targeted drug delivery to materials science.[1][2]

Theoretical and computational chemistry provide indispensable tools for understanding and predicting the reactivity of 1,2,4,5-tetrazines. By modeling reaction pathways and analyzing the electronic and structural factors that govern activation barriers, researchers can rationally design novel tetrazine derivatives with tailored reactivity profiles for specific applications. This guide provides an in-depth overview of the theoretical methods used to study 1,2,4,5-tetrazine reactivity, summarizes key quantitative findings, and presents detailed computational protocols.

Core Reactivity: The Inverse-Electron-Demand Diels-Alder Reaction

The hallmark reaction of 1,2,4,5-tetrazines is the iEDDA cycloaddition with an electron-rich or strained dienophile (e.g., an alkene or alkyne). The reaction proceeds through a two-step mechanism:

-

[4+2] Cycloaddition: The tetrazine (diene) reacts with the dienophile in a concerted fashion to form an unstable, bicyclic intermediate.

-

Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) to yield a stable dihydropyridazine (B8628806) product, which may subsequently oxidize to a pyridazine.[1][3]

The initial cycloaddition is typically the rate-limiting step and is the primary focus of theoretical investigations.[1]

References

A Technical Guide to Novel 1,2,4,5-Tetrazine Analogs: Properties, Synthesis, and Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioorthogonal chemistry has been revolutionized by the emergence of 1,2,4,5-tetrazine analogs, which participate in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][2][3] This unique reactivity has established tetrazines as indispensable tools for a myriad of applications in chemical biology, drug delivery, and molecular imaging.[4][5][6] This technical guide provides an in-depth overview of the core physical and chemical properties of novel this compound analogs, detailed experimental protocols for their synthesis and application, and a summary of key quantitative data to aid in the selection and design of next-generation bioorthogonal probes.

The versatility of the this compound scaffold allows for fine-tuning of its physicochemical properties through substitution at the 3 and 6 positions.[2][7] This has led to the development of a diverse range of analogs with tailored reactivity, stability, solubility, and fluorescence characteristics.[7][8] Understanding the interplay between structure and function is paramount for the rational design of tetrazine-based tools for specific biological applications.

Core Physicochemical Properties of this compound Analogs

The parent this compound is a six-membered aromatic ring containing four nitrogen atoms.[9][10] Its derivatives are characterized by their intense color, typically ranging from pink to red, which is a result of n→π* electronic transitions.[9] The key to their utility in bioorthogonal chemistry lies in their exceptionally low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates rapid cycloaddition with electron-rich dienophiles, most notably strained alkenes like trans-cyclooctene (B1233481) (TCO).[8][11]

A critical aspect in the design of novel tetrazine analogs is the inherent trade-off between reactivity and stability.[8] Electron-withdrawing substituents on the tetrazine ring generally increase the rate of the IEDDA reaction but can also render the molecule more susceptible to degradation in aqueous environments.[7] Conversely, electron-donating groups tend to enhance stability at the cost of reduced reaction kinetics.[7]

Table 1: Physicochemical Properties of Representative this compound Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) | Key Features |

| This compound | C₂H₂N₄ | 82.06 | 510-550 | Parent compound, highly reactive but sublimates readily.[12][13] |

| 3,6-Di-(2-pyridyl)-1,2,4,5-tetrazine | C₁₂H₈N₆ | 236.24 | ~520 | Commonly used, commercially available, rapid kinetics in IEDDA reactions.[7] |

| 4-(1,2,4,5-Tetrazin-3-yl)benzoic Acid | C₉H₆N₄O₂ | 202.17 | - | Provides a carboxylic acid handle for bioconjugation.[7] |

| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine | C₉H₉N₅ | 187.20 | - | Offers an amine functional group for conjugation.[7] |

| 3-Methyl-6-phenyl-1,2,4,5-tetrazine | C₉H₈N₄ | 172.19 | - | Asymmetric substitution allows for tuning of properties. |

| 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | C₁₂H₁₄N₈ | 270.30 | - | A precursor for high-energy density materials.[9] |

Synthesis of Novel this compound Analogs

The synthesis of this compound analogs has evolved from the classical Pinner synthesis to more versatile and higher-yielding one-pot methodologies.[1][9] The choice of synthetic route often depends on the desired substitution pattern and the nature of the functional groups to be incorporated.

Pinner Synthesis

The traditional Pinner synthesis involves the condensation of nitriles with hydrazine (B178648) to form dihydrotetrazines, which are subsequently oxidized to the corresponding 1,2,4,5-tetrazines.[1][9] While effective for aromatic tetrazines, this method is often low-yielding for alkyl-substituted analogs.[1]

Lewis Acid-Catalyzed One-Pot Synthesis

A significant advancement has been the development of Lewis acid-catalyzed one-pot syntheses. This approach utilizes divalent nickel or zinc salts to activate alkyl nitriles for nucleophilic attack by hydrazine, leading to the formation of both symmetric and unsymmetric tetrazines in good to excellent yields.[1] This method has broadened the scope of accessible tetrazine derivatives, including those with functional groups for further derivatization.[1]

References

- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 4. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. journals.iau.ir [journals.iau.ir]

- 11. researchgate.net [researchgate.net]

- 12. This compound [webbook.nist.gov]

- 13. This compound | C2H2N4 | CID 9263 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,2,4,5-Tetrazine: A Versatile Building Block in Organic Synthesis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-tetrazine, a six-membered aromatic ring containing four nitrogen atoms, has emerged as a pivotal building block in modern organic synthesis.[1] Its unique electronic properties, characterized by an electron-deficient π-system, render it an exceptionally reactive diene in inverse-electron-demand Diels-Alder (IEDDA) reactions.[2] This reactivity, coupled with the biocompatibility of the resulting ligation products, has propelled 1,2,4,5-tetrazines to the forefront of bioconjugation, medicinal chemistry, and materials science.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1,2,4,5-tetrazines, with a focus on their utility for researchers, scientists, and drug development professionals.

Core Concepts: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The hallmark of this compound chemistry is its participation in the IEDDA reaction. This [4+2] cycloaddition occurs between the electron-deficient tetrazine (diene) and an electron-rich dienophile, such as a strained alkene or alkyne.[5] The reaction is exceptionally fast and proceeds without the need for a catalyst, often under physiological conditions.[6] A key feature of this transformation is the subsequent retro-Diels-Alder reaction of the initial bicyclic adduct, which releases a molecule of dinitrogen gas (N₂), rendering the reaction irreversible and providing a strong thermodynamic driving force.[5][6] The final product is a stable dihydropyridazine, which can then be oxidized to the corresponding pyridazine.[5]

Factors influencing the IEDDA reaction rate include:

-

Electronics: Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its HOMO energy, also leading to faster kinetics.

-

Dienophile Strain: The use of strained dienophiles, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, dramatically increases the reaction rate due to the higher energy of their HOMO.[7][8]

-

Sterics: Steric hindrance on either the tetrazine or the dienophile can decrease the reaction rate.

Synthesis of this compound Derivatives

A variety of synthetic methods have been developed to access both symmetrical and unsymmetrical 1,2,4,5-tetrazines, allowing for the introduction of diverse functionalities.

Symmetrical 1,2,4,5-Tetrazines

The most common method for synthesizing symmetrical 3,6-disubstituted-1,2,4,5-tetrazines is the Pinner reaction, which involves the condensation of nitriles with hydrazine (B178648) to form a dihydrotetrazine intermediate, followed by oxidation.[9]

Unsymmetrical 1,2,4,5-Tetrazines

The synthesis of unsymmetrical tetrazines, which are crucial for many applications, can be more challenging. Methods include the statistical co-condensation of two different nitriles with hydrazine, or more controlled approaches using imidoyl chlorides or metal-catalyzed cross-coupling reactions.[10]

Data Presentation: Physicochemical and Kinetic Properties

The selection of a specific this compound derivative for a particular application depends on its physicochemical and kinetic properties. The following tables summarize key data for a range of tetrazines.

Table 1: Physicochemical Properties of Selected 1,2,4,5-Tetrazines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | Reference(s) |

| This compound | C₂H₂N₄ | 82.06 | Pale yellow to white crystalline solid | Limited solubility in water, soluble in non-polar organic solvents like hexane (B92381) and toluene. | [11][12] |

| 3,6-Diphenyl-1,2,4,5-tetrazine | C₁₄H₁₀N₄ | 234.26 | Red-purple powder | Soluble in most organic solvents (e.g., CH₂Cl₂) | [13] |

| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | C₁₂H₈N₆ | 236.24 | Red-purple solid | Soluble in organic solvents | [5] |

Table 2: Second-Order Rate Constants (k₂) for the IEDDA Reaction of Various 1,2,4,5-Tetrazines and Dienophiles

| This compound Derivative | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference(s) |

| 3,6-Di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | Not specified | 2000 | [6] |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | Not specified | ~1000 | [6] |

| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | Not specified | ~300 | [6] |

| 3,6-Di-(2-pyridyl)-s-tetrazine | Norbornene | Not specified | ~1 | [6] |

| 3-(trifluoromethyl)-6-phenyl-1,2,4,5-tetrazine | TCO | Not specified | >10,000 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving 1,2,4,5-tetrazines.

Protocol 1: Synthesis of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a common procedure for the synthesis of a widely used symmetrical tetrazine.

Materials:

-

Hydrazine monohydrate

-

Glacial acetic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Water

-

Ammonia (B1221849) solution

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask, combine 2-cyanopyridine (10.4 g, 100 mmol) and an excess of hydrazine monohydrate (10 mL). Heat the mixture in a water bath at 80°C for 3 hours.

-

Collect the resulting solid and recrystallize it from ethanol to obtain orange crystalline needles of 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine.

-

Oxidation to Tetrazine: Dissolve the dihydrotetrazine intermediate (7.0 g, 26 mmol) in a mixture of glacial acetic acid (300 mL) and water (200 mL). Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (9.2 g) in cold water (25 mL) with vigorous stirring. The reaction mixture will turn a red-purple color.

-

Neutralize the mixture with an ice-cooled ammonia solution.

-

Collect the product by filtration and recrystallize from ethanol to yield purplish-red plates of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.

Protocol 2: Protein Bioconjugation via Tetrazine-TCO Ligation

This protocol outlines the general steps for labeling a protein with a tetrazine moiety and subsequently conjugating it to a TCO-modified molecule.[6][14]

Materials:

-

Protein of interest

-

TCO-PEG-NHS ester

-

Methyl-tetrazine-PEG-NHS ester

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Spin desalting columns

Procedure:

-

Protein Activation with TCO-NHS:

-

Dissolve the protein of interest (100 µg) in 100 µL of PBS.

-

Add 5 µL of 1 M NaHCO₃.

-

Add 20 nmol of TCO-PEG-NHS ester (from a stock solution in DMSO).

-

Incubate at room temperature for 60 minutes.

-

Purify the TCO-activated protein using a spin desalting column.[14]

-

-

Protein Activation with Tetrazine-NHS (for protein-protein conjugation):

-

Follow the same procedure as in step 1, but use a different protein and methyl-tetrazine-PEG-NHS ester.[14]

-

-

Conjugation:

-

Mix the purified TCO-activated protein and the tetrazine-activated molecule (e.g., another protein, a small molecule drug) in a 1:1 molar ratio.

-

Incubate with gentle rotation for 1 hour at room temperature.

-

The disappearance of the characteristic pink/red color of the tetrazine can be used to monitor the reaction progress visually or spectrophotometrically (absorbance between 510 and 550 nm).[14]

-

The resulting conjugate is ready for use or can be further purified if necessary.

-

Applications in Drug Development and Research

The unique reactivity and biocompatibility of 1,2,4,5-tetrazines have led to their widespread use in various aspects of drug development and biomedical research.

Pre-targeted Imaging and Therapy

A significant application of tetrazine chemistry is in pre-targeted imaging and therapy.[15][16] In this two-step approach, a TCO-modified targeting agent (e.g., an antibody) is first administered and allowed to accumulate at the target site (e.g., a tumor). After the unbound antibody has cleared from circulation, a small, radiolabeled tetrazine is injected. The tetrazine rapidly reacts with the TCO-tagged antibody at the target, leading to a high concentration of the imaging or therapeutic agent at the desired location and minimizing off-target effects.[15]

"Click-to-Release" Prodrug Activation

Tetrazine ligation can also be employed for the controlled activation of prodrugs.[1] In this strategy, a therapeutic agent is "caged" with a TCO moiety, rendering it inactive. Upon administration of a tetrazine, the IEDDA reaction occurs, leading to the cleavage of the TCO linker and the release of the active drug at the desired site.[17]

Inhibition of Signaling Pathways

Recent research has demonstrated that this compound derivatives can be designed as potent inhibitors of specific signaling pathways. For instance, novel s-tetrazine derivatives have been synthesized and shown to act as VEGFR-2 kinase inhibitors, demonstrating their potential as anti-cancer agents.[8]

Visualizations

Signaling Pathway: VEGFR-2 Inhibition by a Tetrazine Derivative

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Experimental Workflow: Pre-targeted Imaging

Caption: A generalized workflow for a pre-targeted imaging experiment.

Logical Relationship: Factors Affecting IEDDA Reaction Rate

Caption: Key factors influencing the rate of the IEDDA reaction.

Conclusion

This compound and its derivatives have become indispensable tools in organic synthesis, particularly at the interface of chemistry and biology. Their facile participation in the inverse-electron-demand Diels-Alder reaction provides a robust and versatile platform for bioconjugation, targeted drug delivery, and the development of novel therapeutics. The continued exploration of new synthetic methodologies and applications will undoubtedly further expand the utility of this remarkable heterocyclic building block.

References

- 1. The Emerging Role of Tetrazines in Drug-Activation Chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (CAS 290-96-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine|1671-87-0 - MOLBASE Encyclopedia [m.molbase.com]

- 6. benchchem.com [benchchem.com]

- 7. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 8. New application of novel tetrazine derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. This compound | C2H2N4 | CID 9263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Aromaticity of the 1,2,4,5-Tetrazine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4,5-tetrazine ring, a six-membered aromatic heterocycle containing four nitrogen atoms, is a cornerstone of modern chemical research, particularly in the fields of bioorthogonal chemistry, materials science, and energetic materials. Its unique electronic properties, governed by its inherent aromaticity, dictate its stability and reactivity. This technical guide provides an in-depth exploration of the aromatic character of the this compound core, synthesizing theoretical calculations and experimental evidence. We present key quantitative data, detail relevant experimental and computational protocols, and visualize the interplay between aromaticity and chemical behavior, offering a comprehensive resource for professionals leveraging tetrazine chemistry in their research and development endeavors.

Introduction to this compound and Aromaticity

This compound, also known as s-tetrazine, is the most stable and well-studied isomer of the tetrazine family.[1] It consists of a planar, cyclic C2H2N4 core. The concept of aromaticity, originally conceived for benzene, describes a state of enhanced thermodynamic stability and unique reactivity in certain cyclic, planar molecules with a continuous system of delocalized π-electrons. For the this compound ring, its aromaticity is a defining feature that leads to its characteristic properties: it is a six-membered aromatic compound with a high nitrogen content, which contributes to its thermal stability and makes it a valuable scaffold for high-energy density materials.[2][3]

The aromatic nature of this compound is not merely a theoretical curiosity; it is fundamental to its application. The high nitrogen content renders the ring electron-deficient, which, combined with its aromatic stability, drives its exceptional reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions. This reactivity is the foundation of "tetrazine ligation," a powerful tool in chemical biology and drug development for selectively modifying biomolecules in complex biological environments.[4]

Theoretical & Computational Assessment of Aromaticity

The aromaticity of the this compound ring is supported by foundational electronic structure principles and advanced computational methods.

2.1. Hückel's Rule and Electronic Structure

The this compound ring formally satisfies Hückel's rule for aromaticity. It is a cyclic, planar molecule with a continuous ring of p-orbitals. Each of the two carbon atoms and four nitrogen atoms is sp²-hybridized, contributing one p-orbital to the π-system. The ring contains six π-electrons (one from each carbon and one from each of two nitrogen atoms, with the other two nitrogen atoms contributing their π-electrons through their lone pairs), fitting the "4n+2" rule where n=1.[5] This delocalized π-electron system is the primary source of its aromatic stabilization.

2.2. Computational Metrics

Modern computational chemistry provides quantitative tools to assess aromaticity. The most common methods are based on magnetic and energetic criteria.

-

Nucleus-Independent Chemical Shift (NICS): The NICS method is a widely used magnetic criterion for aromaticity.[6] It involves calculating the absolute magnetic shielding at a specific point in space, typically the geometric center of the ring (NICS(0)) or at a point 1 Å above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. While some studies using the NICS(0) metric have classified tetrazine isomers as non-aromatic, analyses focusing on the π-electron contributions (e.g., NICSπzz) confirm the aromatic character.[7] The activation energies of Diels-Alder reactions, a key feature of tetrazine chemistry, have been shown to correlate well with NICS(0) values of the aromatic dienes involved.[7]

-

Aromatic Stabilization Energy (ASE): ASE quantifies the extra stability of an aromatic compound compared to a hypothetical, non-aromatic analogue. It is typically calculated using homodesmotic or isodesmic reactions, which are theoretical reactions designed to cancel out strain and other non-aromatic energetic contributions. While specific ASE values for this compound are not widely reported in introductory literature, computational studies on azabenzenes confirm its stability relative to non-cyclic structures.[8]

Experimental Evidence and Data

Experimental techniques provide tangible proof of the aromatic nature of the this compound ring through structural analysis, spectroscopy, and reactivity patterns.

3.1. X-ray Crystallography

Single-crystal X-ray diffraction studies are one of the most direct methods for probing molecular structure. Analysis of the this compound core reveals a planar geometry and a pattern of bond lengths that are intermediate between single and double bonds, indicating electron delocalization.

| Parameter | Value (Å) | Source |

| C-N Bond Length | 1.334 | [2] |

| N-N Bond Length | 1.321 | [2] |

Table 1: Key Bond Lengths of the Unsubstituted this compound Ring.

This equalization of bond lengths is a classic structural marker of aromaticity.

3.2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is sensitive to the electronic environment of nuclei. In aromatic systems, the ring current deshields protons attached to the ring, causing them to appear at a higher chemical shift (downfield) in ¹H NMR spectra. For the unsubstituted this compound, the proton signal is observed at approximately 10.4 ppm, a significant downfield shift indicative of an aromatic ring.[4][9]

Similarly, the carbon atoms within the ring exhibit characteristic chemical shifts in ¹³C NMR spectra. For substituted 1,2,4,5-tetrazines, the ring carbons typically appear in the range of 160-170 ppm, consistent with their presence in an electron-deficient aromatic system.[4][9]

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent |

| (4-(1,2,4,5-tetrazin -3-yl)phenyl)methanamine | 10.43 (s, 1H, Tz-H) | 169.11 (Tz-C), 160.39 (Tz-C) | D₂O |

| 4-(1,2,4,5-tetrazin -3-yl)benzoic acid | 10.66 (s, 1H, Tz-H) | 164.98 (Tz-C), 158.16 (Tz-C) | DMSO-d₆ |

| 5-(1,2,4,5-tetrazin -3-yl)pentan-1-amine | 10.36 (s, 1H, Tz-H) | 175.63 (Tz-C), 160.63 (Tz-C) | D₂O |

Table 2: Representative NMR Chemical Shifts for the this compound Ring Proton and Carbons in Substituted Derivatives.[4][9]

Visualization of Concepts

Diagrams created using the DOT language help to visualize the workflow for characterizing aromaticity and the relationship between the electronic structure of this compound and its reactivity.

Key Experimental & Computational Protocols

5.1. General Synthesis of 3,6-Disubstituted 1,2,4,5-Tetrazines (Pinner-type Synthesis)

The Pinner synthesis is a classical and versatile method for preparing symmetrically and asymmetrically substituted 1,2,4,5-tetrazines.

-

Amidrazone Formation: A nitrile or imidoester is reacted with hydrazine (B178648) hydrate (B1144303) at room temperature or with gentle heating to form the corresponding amidrazone intermediate.

-

Cyclization to Dihydrotetrazine: The amidrazone undergoes self-condensation or reacts with a second equivalent of hydrazine to form a 1,2-dihydro-1,2,4,5-tetrazine derivative.

-

Oxidation: The dihydrotetrazine intermediate is oxidized to the aromatic this compound. Common oxidizing agents include sodium nitrite (B80452) in an acidic aqueous solution (e.g., dilute HCl), or milder organic oxidants like isoamyl nitrite.[2]

-

Purification: The crude tetrazine product, often a brightly colored solid (red to purple), is typically purified by column chromatography (e.g., silica (B1680970) gel) or recrystallization.

5.2. X-ray Crystallography Data Collection

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Diffraction Measurement: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F² to yield the final atomic coordinates, bond lengths, and angles.

5.3. NMR Spectrum Acquisition

-

Sample Preparation: Approximately 1-5 mg of the tetrazine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A reference standard such as tetramethylsilane (B1202638) (TMS) may be added.

-

Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Key parameters include the number of scans, relaxation delay, and spectral width.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS (0.00 ppm).[4]

5.4. Protocol for NICS Calculation

-

Geometry Optimization: The molecular geometry of the this compound derivative is optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p).[10]

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

NMR Calculation: A magnetic properties calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method.

-

NICS Value Determination: A "ghost" atom (Bq) is placed at the geometric center of the tetrazine ring (for NICS(0)) or at desired points above the ring plane (e.g., 1 Å for NICS(1)). The isotropic magnetic shielding value calculated for the ghost atom is then multiplied by -1 to obtain the NICS value.

Conclusion

References

- 1. Tetrazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. poranne-group.github.io [poranne-group.github.io]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging Using 1,2,4,5-Tetrazine

For Researchers, Scientists, and Drug Development Professionals